# **Eudragit® L 30 D-55 Coated Formulations: Technical Support Center**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Eudragit L 30D |           |
| Cat. No.:            | B1584308       | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudragit® L 30 D-55 coated formulations. The information is designed to address common stability and processing issues encountered during experimental work.

### Frequently Asked Questions (FAQs)

1. What is Eudragit® L 30 D-55 and what is its primary application?

Eudragit® L 30 D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate in a 1:1 ratio.[1][2] It is primarily used as a functional coating for solid dosage forms, such as tablets and pellets, to achieve delayed or enteric release.[3] The coating is resistant to gastric fluid (acidic pH) and dissolves at a pH of 5.5 and above, allowing for targeted drug release in the upper intestine.[3][4]

2. What are the recommended storage conditions for Eudragit® L 30 D-55 dispersion?

The dispersion should be stored at controlled room temperature, between 8 °C and 25 °C. It is crucial to protect it from freezing, as this can damage the polymer dispersion. Once a container is opened, it should be tightly resealed to prevent contamination and used within a few weeks.

[2]

3. Why is a plasticizer necessary in Eudragit® L 30 D-55 formulations?

### Troubleshooting & Optimization





Eudragit® L 30 D-55 films are inherently brittle in their dry state.[5][6] Plasticizers are added to the coating formulation to increase the flexibility and elasticity of the film, preventing cracks and ensuring the integrity of the coating during handling, storage, and transit through the gastrointestinal tract. Triethyl citrate (TEC) is a commonly used and effective plasticizer for Eudragit® L 30 D-55.[5]

4. Can moisture affect the stability of the coating?

Yes, moisture can act as a plasticizer for Eudragit® L films.[5][6] While this can be beneficial in some processing steps like the compression of coated pellets, uncontrolled moisture uptake during storage can negatively impact the coating's mechanical properties and potentially lead to premature drug release or degradation of moisture-sensitive active pharmaceutical ingredients (APIs).[5]

5. How can I assess the compatibility of my API with Eudragit® L 30 D-55?

Drug-excipient compatibility studies are essential. Techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are commonly used. DSC can detect changes in the melting point or the appearance of new peaks, indicating an interaction. FTIR can identify changes in the characteristic peaks of the drug or polymer, suggesting a chemical interaction.[7][8]

# Troubleshooting Guides Issue 1: Film Cracking and Brittleness

Q: My Eudragit® L 30 D-55 coated tablets/pellets are showing cracks in the film upon drying or during stability studies. What could be the cause and how can I fix it?

A: Film cracking is a common issue and is primarily due to the inherent brittleness of the polymer.

Insufficient Plasticizer: The most likely cause is an inadequate concentration of plasticizer.
 The plasticizer reduces the minimum film formation temperature (MFT) and increases the flexibility of the polymer chains.



- Solution: Increase the concentration of the plasticizer, such as Triethyl Citrate (TEC). A
  typical starting concentration is 10-20% w/w based on the dry polymer weight. Conduct a
  design of experiments (DoE) to optimize the plasticizer level for your specific formulation.
  [9][10]
- Inappropriate Drying Conditions: Overly aggressive drying (too high temperature or airflow)
   can cause rapid water evaporation, leading to stress in the film and subsequent cracking.
  - Solution: Optimize the drying process. Lower the inlet air temperature and/or reduce the airflow rate in the fluid bed coater to allow for a more gradual film formation.
- High Pigment Concentration: High concentrations of pigments or other solid particles in the coating suspension can disrupt the film structure and make it more prone to cracking.
  - Solution: Reduce the concentration of solid components or select a grade with a smaller particle size. Ensure uniform dispersion of all solid components in the coating suspension.

## Issue 2: Tackiness and Agglomeration of Coated Dosage Forms

Q: During the coating process, my pellets/tablets are sticking together, leading to agglomeration. What causes this tackiness and how can I prevent it?

A: Tackiness during the coating process is often related to the formulation and processing parameters.

- Inadequate Anti-tacking Agent: Anti-tacking agents, like talc or glyceryl monostearate, are crucial to prevent coated surfaces from sticking to each other.
  - Solution: Increase the concentration of the anti-tacking agent in your formulation. A common starting point for talc is 30-50% w/w based on the dry polymer weight.[2]
- Excessive Spray Rate: A spray rate that is too high can lead to overwetting of the tablet/pellet bed, causing tackiness.
  - Solution: Reduce the spray rate of the coating suspension to allow for adequate drying between spray applications.



- Low Bed Temperature: If the product bed temperature is too low, the evaporation of water from the coating dispersion will be slow, leading to a tacky surface.
  - Solution: Increase the inlet air temperature to achieve the recommended product bed temperature for Eudragit® L 30 D-55 coating, which is typically in the range of 28-35°C.[7]
- High Plasticizer Concentration: While necessary for flexibility, excessive plasticizer can lower
  the glass transition temperature (Tg) of the polymer film too much, making it soft and tacky at
  processing temperatures.
  - Solution: Optimize the plasticizer concentration. Use the lowest effective concentration that provides the desired film flexibility without causing tackiness.

### Issue 3: Premature Drug Release in Acidic Media

Q: My enteric-coated formulation is failing the dissolution test by releasing more than 10% of the drug in the acidic stage (0.1 N HCl). What are the potential reasons for this failure?

A: Premature drug release indicates a compromised enteric coating.

- Insufficient Coating Thickness: The coating layer may be too thin to provide adequate protection in the acidic environment.
  - Solution: Increase the coating weight gain on your tablets or pellets. A higher polymer load will result in a thicker and more robust enteric layer.
- Film Cracks or Defects: As discussed in "Issue 1," cracks or other imperfections in the coating will create channels for the acidic medium to penetrate and dissolve the drug.
  - Solution: Address the root cause of the film defects, which is often related to plasticizer concentration and drying conditions.
- Interaction between Drug and Polymer: Some basic drugs can interact with the acidic carboxyl groups of Eudragit® L 30 D-55, which can affect the integrity of the coating.
  - Solution: Consider applying a seal coat or barrier layer of a non-functional polymer like HPMC between the drug-containing core and the Eudragit® L 30 D-55 layer. This will prevent direct contact and potential interaction.[4]



- Improper Neutralization of the Polymer: If the Eudragit® L 30 D-55 dispersion is partially neutralized to a higher pH before coating, its resistance to acid can be diminished.
  - Solution: Ensure that the pH of the coating dispersion is not inadvertently raised during formulation.

### **Quantitative Data**

Table 1: Typical Fluid Bed Coater Parameters for Eudragit® L 30 D-55 Enteric Coating of Pellets

| Parameter                | Recommended Range |
|--------------------------|-------------------|
| Inlet Air Temperature    | 35 - 45 °C[7]     |
| Product Temperature      | 28 - 35 °C[7]     |
| Exhaust Air Temperature  | 25 - 34 °C[7]     |
| Atomization Air Pressure | 0.8 - 3.5 Bar[7]  |
| Spray Rate               | 2 - 8 g/min [7]   |
| Wurster Height           | 2.5 - 5.0 cm[7]   |

Table 2: Effect of Triethyl Citrate (TEC) Concentration on the Mechanical Properties of Eudragit® L 30 D-55 Films (Illustrative)

| TEC Concentration (% w/w of dry polymer) | Tensile Strength (MPa) | Elongation at Break (%) |
|------------------------------------------|------------------------|-------------------------|
| 0%                                       | High                   | Very Low (<5%)          |
| 10%                                      | Moderate               | Moderate (50-100%)      |
| 20%                                      | Lower                  | High (>150%)[9]         |
| 30%                                      | Low                    | Very High (>200%)       |



Note: The values in this table are illustrative and can vary depending on the specific experimental conditions, film preparation method, and testing parameters.

### **Experimental Protocols**

# Protocol 1: Assessment of Drug-Excipient Compatibility using DSC and FTIR

Objective: To evaluate the potential physical and chemical interactions between the Active Pharmaceutical Ingredient (API) and Eudragit® L 30 D-55.

A. Differential Scanning Calorimetry (DSC)

- Sample Preparation:
  - Accurately weigh 3-5 mg of the individual samples (API, Eudragit® L 30 D-55) and a 1:1 physical mixture of API and Eudragit® L 30 D-55 into standard aluminum DSC pans.
  - Seal the pans hermetically. An empty sealed pan should be used as a reference.
- Instrument Setup:
  - Set the DSC instrument to heat the samples at a constant rate, typically 10 °C/min.
  - The temperature range should cover the melting points of the individual components and any potential degradation temperatures (e.g., 30 °C to 300 °C).
  - Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
- Data Analysis:
  - Record the thermograms for the API, Eudragit® L 30 D-55, and the physical mixture.
  - Compare the thermogram of the physical mixture with those of the individual components.
  - Interpretation: The absence of new peaks, a significant shift in the melting peak of the API,
     or the disappearance of the API's melting peak in the mixture suggests good compatibility.
     The appearance of new endothermic or exothermic peaks may indicate an interaction.



#### B. Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
  - Prepare pellets of the individual samples (API, Eudragit® L 30 D-55) and a 1:1 physical mixture by mixing with potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr).
  - Compress the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
  - Record the FTIR spectra for each sample over a suitable wavenumber range, typically 4000 to 400 cm<sup>-1</sup>.
- Data Analysis:
  - Compare the spectrum of the physical mixture with the spectra of the individual components.
  - Interpretation: If the spectrum of the physical mixture is a simple superposition of the spectra of the individual components, it indicates no chemical interaction. The appearance of new peaks, the disappearance of characteristic peaks, or a significant shift in the position or shape of peaks suggests a chemical interaction between the drug and the polymer.[8]

# Protocol 2: USP Dissolution Test for Enteric-Coated Formulations

Objective: To evaluate the acid resistance and subsequent drug release of Eudragit® L 30 D-55 coated dosage forms.

- Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle), as specified for the product.
- Acid Stage (Simulated Gastric Fluid):
  - Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).



Temperature: 37 ± 0.5 °C.

#### Procedure:

- Place one dosage unit in each vessel and operate the apparatus for 2 hours.
- At the end of 2 hours, withdraw a sample of the medium for analysis. The amount of dissolved API should not exceed 10% of the labeled amount.
- Buffer Stage (Simulated Intestinal Fluid):
  - $\circ$  Medium: Add 250 mL of 0.20 M tribasic sodium phosphate to the vessel. Adjust the pH to 6.8  $\pm$  0.05 with 2 N HCl or 2 N NaOH if necessary. The final volume is 1000 mL.
  - Temperature: 37 ± 0.5 °C.
  - Procedure:
    - Continue the dissolution test for the time specified in the product monograph (typically 45 minutes).
    - Withdraw samples at predetermined time points and analyze for the amount of dissolved API.
- Acceptance Criteria: The percentage of the labeled amount of API dissolved at each time point should comply with the specifications in the product monograph.

## Visualizations

### **Troubleshooting Workflow for Film Cracking**





Click to download full resolution via product page

Caption: A logical workflow for troubleshooting film cracking issues.

# **Troubleshooting Workflow for Tackiness and Agglomerationdot**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. csfarmacie.cz [csfarmacie.cz]
- 2. stobec.com [stobec.com]
- 3. EUDRAGIT® L 30 D-55 [evonik.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Moisture plasticization for enteric Eudragit® L30D-55-coated pellets prior to compression into tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Influence of spray drying manufacturing parameters on quality of losartan potassium microspheres PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eudragit® L 30 D-55 Coated Formulations: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584308#stability-issues-of-eudragit-l-30d-55-coated-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com